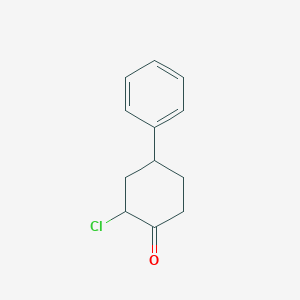

2-Chloro-4-phenylcyclohexan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCRXOQTWSQMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(CC1C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Phenylcyclohexan 1 One and Its Analogues

Direct Chlorination Approaches of Cyclohexanone (B45756) Precursors

The most straightforward route to 2-Chloro-4-phenylcyclohexan-1-one involves the direct chlorination of the 4-phenylcyclohexanone (B41837) precursor. This approach focuses on the selective introduction of a chlorine atom at the C-2 position, adjacent to the carbonyl group.

The synthesis of this compound can be achieved through the direct chlorination of 4-phenylcyclohexanone. This precursor ketone is a solid at room temperature with a melting point between 73-77 °C. sigmaaldrich.comchemicalbook.com The reaction involves treating 4-phenylcyclohexanone with a suitable chlorinating agent, which selectively targets the alpha-carbon of the ketone. While the direct chlorination of cyclohexanone itself is well-documented using various reagents and conditions orgsyn.org, these principles are extended to its substituted derivatives like 4-phenylcyclohexanone. The presence of the phenyl group at the C-4 position influences the reactivity and potential side reactions, but the fundamental mechanism of alpha-chlorination remains the primary pathway.

Sulfuryl chloride (SO₂Cl₂) is a particularly effective reagent for the chlorination of ketones, including cyclohexanone precursors. acs.orgwikipedia.org It is often preferred because it is a liquid and can be more convenient to handle than chlorine gas. wikipedia.org The reaction of ketones with sulfuryl chloride is understood to proceed through an electrophilic addition of the chlorinating agent to the enol form of the ketone. acs.org

Under typical conditions, the chlorination of cyclohexanone can lead to a mixture of mono- and di-chlorinated products. lookchem.com However, high selectivity for monochlorination can be achieved by modifying the reaction conditions. For instance, carrying out the reaction with sulfuryl chloride in a sulfur dioxide solution containing a slight excess of methanol (B129727) yields almost exclusively the monochlorocyclohexanone. lookchem.com This method provides a clean conversion to the desired monochlorinated product. lookchem.com Other solvents like methylene (B1212753) chloride in the presence of methanol also afford good selectivity. lookchem.com

Table 1: Selected Conditions for Chlorination of Cyclohexanone

| Chlorinating Agent | Solvent(s) | Additive | Outcome | Reference |

|---|---|---|---|---|

| Sulfuryl Chloride | Sulfur Dioxide | Methanol | High yield of monochlorocyclohexanone | lookchem.com |

| Sulfuryl Chloride | Methylene Chloride | Methanol | Good selectivity for monochlorination | lookchem.com |

| Chlorine | Water | Calcium Carbonate | 2-Chlorocyclohexanone (B41772) | orgsyn.org |

Multi-step Synthetic Routes for Substituted Cyclohexanones

The synthesis of analogues of this compound often requires the construction of the substituted six-membered ring through various carbon-carbon bond-forming reactions. These methods provide access to a wide diversity of structural motifs.

Condensation reactions are powerful tools for building molecular complexity and are central to the synthesis of substituted cyclohexanones.

The Aldol (B89426) Condensation involves the reaction of an enolate with a carbonyl compound. pearson.com The self-condensation of cyclohexanone, for example, can be catalyzed by either acids or bases to form a C₁₂ dimeric product, which is a key precursor for jet fuel. nih.govacs.org This reaction proceeds by the formation of an enolate from one cyclohexanone molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. pearson.comvaia.comyoutube.com Subsequent dehydration yields an α,β-unsaturated ketone. youtube.com

The Knoevenagel Condensation is a modification of the aldol reaction where the nucleophile is an active hydrogen compound, such as malonic acid or its esters, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction is a key step in the production of various commercial chemicals, including the antimalarial drug lumefantrine. wikipedia.org When cyclohexanone is reacted with compounds like cyanoacetic acid, it leads to the formation of a new carbon-carbon double bond, yielding products like cyclohexenyl cyanoacetic acid, which can be decarboxylated. google.com

The Michael addition is a fundamental reaction for forming carbon-carbon bonds by the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). youtube.com In the context of synthesizing cyclohexanone analogues, the enolate of cyclohexanone can act as a Michael donor. This enolate attacks the β-carbon of a Michael acceptor, leading to a 1,4-addition product. youtube.com This strategy allows for the introduction of a wide range of substituents at the alpha-position of the cyclohexanone ring. The stereochemistry of the addition can often be controlled, for instance, by using chiral catalysts or by the inherent conformational preferences of the cyclohexanone ring system. researchgate.netyoutube.com

Grignard reagents, which are organomagnesium halides, are potent nucleophiles used extensively in organic synthesis to form new carbon-carbon bonds. organic-chemistry.org They react readily with the electrophilic carbonyl carbon of ketones like cyclohexanone. vaia.compearson.com The addition of a Grignard reagent to cyclohexanone results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. vaia.compearson.com For example, the reaction of cyclohexanone with phenylmagnesium bromide (PhMgBr) produces 1-phenylcyclohexanol. pearson.com This alcohol can then be oxidized to the corresponding ketone, providing a versatile route to α-substituted cyclohexanones. This two-step sequence allows for the introduction of a vast array of aryl and alkyl groups at the former carbonyl carbon. masterorganicchemistry.com

Table 2: Examples of Grignard Reactions with Cyclohexanone

| Grignard Reagent | Intermediate Product | Final Product (after oxidation) | Reference |

|---|---|---|---|

| Phenylmagnesium Bromide | 1-Phenylcyclohexanol | 2-Phenylcyclohexanone | pearson.com |

| Methyl Magnesium Iodide | 1-Methylcyclohexanol | 2-Methylcyclohexanone | vaia.com |

Oxidative Synthesis Approaches

The synthesis of α-chlorinated ketones such as this compound can be achieved through various oxidative strategies. A primary method involves the direct chlorination of the parent ketone, 4-phenylcyclohexanone. This transformation is typically accomplished by reacting the ketone with a chlorinating agent. For instance, the synthesis of the analogous 2-chlorocyclohexanone can be performed by bubbling chlorine gas into an aqueous mixture of cyclohexanone. orgsyn.org This method can be adapted for 4-phenylcyclohexanone, where the chlorine reacts at the α-carbon position.

Other established procedures for the α-chlorination of ketones include the use of glacial acetic acid as a solvent or carrying out the reaction in the presence of powdered calcium carbonate to manage the acid generated. orgsyn.org Electrochemical chlorination in hydrochloric acid and the use of monochlorourea in acetic acid also represent viable, though older, methods. orgsyn.org

A more modern approach involves visible-light-mediated photocatalysis, which offers a powerful tool for halogenation reactions. uni-regensburg.de Photocatalytic methods can employ catalysts like disodium (B8443419) salt of Eosin Y with a bromine source such as CBr4, which could be conceptually extended to chlorination using a suitable chlorine source. uni-regensburg.de Another oxidative route is the oxidation of a precursor molecule, such as 2-chloro-4-phenylcyclohexanol, to the corresponding ketone using standard oxidizing agents. orgsyn.org

Strategies for Stereochemical Control in Cyclohexanone Synthesis

The synthesis of this compound presents significant stereochemical considerations, as it possesses two stereocenters at the C2 and C4 positions. This gives rise to the possibility of multiple diastereomers (cis and trans isomers) and their respective enantiomers. Controlling the relative and absolute stereochemistry is a central challenge in the synthesis of substituted cyclohexanones.

The stereochemical outcome of reactions on the cyclohexanone ring is often dictated by the direction of nucleophilic or electrophilic attack. For instance, in the reduction of a cyclohexanone, the approach of the hydride reagent (axial or equatorial) determines the stereochemistry of the resulting alcohol. This principle also applies to the introduction of the chlorine atom at the C2 position. The final stereochemistry is influenced by a delicate balance of steric hindrance and electronic effects within the transition state.

Challenges in Racemic Mixture Formation

In the absence of a chiral influence, synthetic routes to this compound will inevitably produce racemic mixtures. For any given diastereomer (e.g., cis-2-Chloro-4-phenylcyclohexan-1-one), a 50:50 mixture of its two enantiomers, (2R,4S) and (2S,4R), will be formed. This is because the starting materials and reagents are achiral, providing no energy differentiation between the pathways leading to the two enantiomers.

Achieving diastereoselectivity (favoring cis over trans, or vice versa) is also a challenge. The chlorination of the 4-phenylcyclohexanone enolate can occur from either face of the molecule, leading to a mixture of diastereomers. The final ratio is dependent on the thermodynamic stability of the products and the kinetic barriers to their formation. For example, a reaction might favor the formation of the thermodynamically more stable product where a bulky substituent occupies an equatorial position, but this is not always the case under kinetic control. The complexity of the product mixture, containing both cis and trans isomers as racemic pairs, necessitates purification by methods like chromatography, which can be inefficient and costly on a larger scale. orgsyn.org

Enantioselective Synthesis Methodologies

To overcome the formation of racemic mixtures and produce a single enantiomer of this compound, enantioselective synthesis strategies are required. These methods utilize a chiral agent—such as a catalyst, auxiliary, or reagent—to control the stereochemical outcome of the reaction.

One powerful approach is the asymmetric dihydroxylation of a precursor like 1-phenylcyclohexene, as demonstrated in the synthesis of related chiral cyclohexanols. orgsyn.org Using an osmium catalyst with a chiral ligand, such as (DHQD)2PHAL or (DHQ)2PHAL, one can produce a chiral diol with high enantiomeric excess (up to 99% ee). orgsyn.org This diol can then be converted through several steps into a specific enantiomer of the target molecule.

Another key strategy is the kinetic resolution of a racemic intermediate. For example, racemic trans-2-phenylcyclohexanol can be resolved using a lipase-catalyzed hydrolysis of its chloroacetate (B1199739) ester. orgsyn.orgorgsyn.org The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the alcohol product, both in high enantiomeric purity. orgsyn.org This resolved alcohol could then serve as a chiral precursor.

Organocatalysis provides a further avenue for enantioselective synthesis. Chiral small molecules, such as proline derivatives or chiral amines, can catalyze reactions with high stereocontrol. scienceopen.comscienceopen.com For instance, organocatalytic tandem reactions have been developed for the synthesis of chiral chromanones, which involves asymmetric Michael additions and cyclizations, demonstrating the potential of this approach for constructing complex chiral cyclic systems. researchgate.netnih.gov

Catalytic Systems and Reaction Conditions in Cyclohexanone Synthesis

The choice of catalyst and reaction conditions is critical in directing the synthesis towards the desired product with high yield and selectivity. Both traditional acid/base catalysis and modern metal-mediated and organocatalytic systems are employed in the synthesis of substituted cyclohexanones.

Acid and Base Catalysis

Base catalysis is fundamental to many reactions forming or modifying the cyclohexanone ring. Bases are used to generate enolates from the ketone, which are key nucleophilic intermediates. For example, the α-chlorination of 4-phenylcyclohexanone can proceed via a base-generated enolate that then reacts with an electrophilic chlorine source. Strong bases like sodium t-butoxide or weaker bases like potassium carbonate can be employed depending on the specific requirements of the reaction. orgsyn.orgchemicalbook.com

Acid catalysis is also widely used. Lewis acids like aluminum chloride or Brønsted acids such as methanesulfonic acid can be used to promote reactions like Friedel-Crafts acylations to construct the initial phenyl-substituted ring system. In some cases, Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can mediate reactions and control stereoselectivity, as seen in the synthesis of complex natural product derivatives where the acid coordinates to oxygen atoms, influencing the molecule's conformation and reactivity. nih.gov

Metal-Mediated and Organocatalysis

Modern synthetic chemistry heavily relies on metal-mediated and organocatalytic systems to achieve high levels of selectivity, particularly for enantioselective transformations.

Metal-Mediated Catalysis: Transition metals are used in a wide array of reactions. Palladium catalysts are employed for cross-coupling reactions to form the C-C bond between the phenyl group and the cyclohexanone ring. chemicalbook.com Ruthenium catalysts have been used for the alkylation of 4-phenylcyclohexanone. sigmaaldrich.comsigmaaldrich.com As previously mentioned, osmium-catalyzed asymmetric dihydroxylation is a benchmark for introducing chirality into cyclohexene (B86901) systems. orgsyn.org Copper(I) chloride has been used to facilitate the addition of organometallic reagents to cyclohexene oxide, a precursor to substituted cyclohexanols. orgsyn.org

| Metal Catalyst System | Reaction Type | Precursor Example | Reference |

|---|---|---|---|

| [(IPr)Pd(acac)Cl] | α-Arylation | Cyclohexanone | chemicalbook.com |

| Potassium osmate / (DHQD)₂PHAL | Asymmetric Dihydroxylation | 1-Phenylcyclohexene | orgsyn.org |

| Copper(I) chloride | Ring Opening | Cyclohexene oxide | orgsyn.org |

| Ruthenium complex | Alkylation | 4-Phenylcyclohexanone | sigmaaldrich.comsigmaaldrich.com |

Organocatalysis: Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the use of potentially toxic or expensive metals. scienceopen.com Chiral organic molecules like proline, its derivatives, or cinchona alkaloids can catalyze reactions with high enantioselectivity. scienceopen.com These catalysts typically work by forming transient covalent intermediates with the substrate (e.g., iminium ions or enamines) or through non-covalent interactions like hydrogen bonding. scienceopen.com Such strategies have been successfully applied to the enantioselective synthesis of complex molecules and could be adapted for the asymmetric α-chlorination of 4-phenylcyclohexanone or for the asymmetric construction of the ring itself. researchgate.netnih.govnih.gov

One-Pot and Domino Synthesis Protocols

A plausible and frequently employed domino strategy for the synthesis of 4-phenylcyclohexanone frameworks is the Robinson annulation. byjus.com This reaction sequence classically involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a six-membered ring. byjus.com For the synthesis of 4-phenylcyclohexan-1-one and its analogues, a phenyl-substituted α,β-unsaturated ketone, such as a chalcone (B49325), can serve as the Michael acceptor. The reaction of chalcones with various enolates, derived from ketones or β-dicarbonyl compounds, can lead to the formation of highly substituted cyclohexenone or cyclohexanone derivatives. uliege.bepnrjournal.com

For instance, the reaction of a chalcone with ethyl acetoacetate (B1235776) in the presence of a base initiates a Michael addition, which is followed by an intramolecular aldol condensation and subsequent dehydration to yield a 4-phenyl-substituted cyclohexenone derivative. uliege.be The reaction can be performed as a one-pot procedure, and variations in the chalcone and the active methylene compound allow for the synthesis of a wide range of analogues.

Table 1: Examples of Robinson Annulation for the Synthesis of Phenyl-Substituted Cyclohexenone Precursors

| Michael Acceptor (Chalcone Derivative) | Michael Donor | Base/Catalyst | Product | Yield (%) | Reference |

| Chalcone | Ethyl acetoacetate | NaOH | 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone | 36 | uliege.be |

| 4'-Nitrochalcone | Acetone | Polymer-bound aminourea | 3-(4-Nitrophenyl)-5-phenyl-2-cyclohexenone | Not specified | researchgate.net |

| Chalcone | 1-Tetralone | NaOH | Spiro[cyclohexane-1,2'-naphthalene]-4,6-dien-3-one derivative | Not specified | pnrjournal.com |

Following the formation of the 4-phenylcyclohexenone core via a domino sequence, the introduction of the chlorine atom at the C-2 position is required. While this can be achieved in a separate step, a true one-pot synthesis would involve the in-situ chlorination of the initially formed cyclohexanone or cyclohexenone intermediate. Organocatalytic domino reactions have been developed that can lead to the formation of 2-chloro-cyclohex-2-enone derivatives under specific conditions. nih.gov These reactions often proceed through a Michael-aldol cascade followed by an intramolecular SN2 reaction or a related chlorination pathway.

The development of a one-pot, three-component reaction involving an aromatic aldehyde, an active methylene compound, and a chlorinating agent could directly lead to 2-chloro-4-arylcyclohexan-1-one derivatives. While a specific protocol for the title compound is not extensively documented, the principles of domino reactions suggest its feasibility. For example, a domino Knoevenagel condensation/Michael addition/intramolecular aldol/chlorination sequence could be envisioned.

The synthesis of analogues of this compound can be readily achieved by modifying the starting materials in these one-pot and domino protocols. The use of substituted benzaldehydes in the formation of chalcone precursors would lead to analogues with different substitution patterns on the phenyl ring. Similarly, employing various cyclic or acyclic ketones as the Michael donor would result in a diverse range of fused or substituted cyclohexanone products. Organocatalytic methods, in particular, have shown great promise in the enantioselective synthesis of highly functionalized cyclohexanones, allowing for the preparation of chiral analogues. rsc.org

Table 2: One-Pot and Domino Synthesis of Substituted Cyclohexanone Analogues

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product | Yield (%) | Diastereomeric/Enantiomeric Ratio | Reference |

| α-Arylmethylidene-β-diketone | Nitro-olefin | Li-enolate | Nitrocyclohexane derivative | Good | de >99% | nih.gov |

| Enal | α,α'-Diaryl-substituted acetone | (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | 2,5,6-Trisubstituted-3-hydroxy cyclohexanone | Good | High ee | rsc.org |

| 1-(2-Hydroxyaryl)-1,3-diketone | α,β-Unsaturated aldehyde | Chiral amine, Salicylic acid | Lactone-fused tricyclic chromanone | High | >19:1 dr, 90->99% ee | researchgate.net |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Structural Confirmation

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of 2-Chloro-4-phenylcyclohexan-1-one by examining the interaction of the molecule with electromagnetic radiation. Techniques such as NMR, mass spectrometry, and infrared spectroscopy each offer unique insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of analogous compounds like 2-phenylcyclohexanone. rsc.orgnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the phenyl group and the cyclohexanone (B45756) ring. The aromatic protons would typically appear as a multiplet in the δ 7.2-7.4 ppm range. The protons on the cyclohexanone ring would be found in the upfield region (δ 1.8-4.5 ppm). The proton at C4, adjacent to the phenyl group, would likely resonate around δ 3.0 ppm. Of particular interest is the proton at C2, which is deshielded by both the adjacent carbonyl group and the electron-withdrawing chlorine atom. This α-chloro proton is expected to appear as a doublet of doublets at a downfield chemical shift, likely in the range of δ 4.3-4.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically appearing around δ 205-209 ppm. The carbons of the phenyl ring would produce signals between δ 125-140 ppm. The chlorinated C2 carbon would be significantly shifted downfield compared to a non-substituted C2, likely appearing in the δ 60-70 ppm range. The remaining aliphatic carbons of the cyclohexanone ring would resonate at higher field strengths (δ 25-45 ppm).

Interactive Table: Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Phenyl | 7.2 - 7.4 | Multiplet, characteristic of aromatic protons. |

| ¹H | C2-H | 4.3 - 4.6 | Doublet of doublets. Deshielded by C=O and Cl. |

| ¹H | C4-H | ~3.0 | Multiplet. Benzylic proton. |

| ¹H | Cyclohexyl | 1.8 - 2.8 | Complex multiplets for remaining ring protons. |

| ¹³C | C1 (C=O) | 205 - 209 | Characteristic ketone carbonyl signal. |

| ¹³C | Phenyl (C-ipso) | ~138 | Quaternary carbon attached to the ring. |

| ¹³C | Phenyl | 125 - 130 | Signals for CH carbons in the aromatic ring. |

| ¹³C | C2 (CH-Cl) | 60 - 70 | Downfield shift due to electronegative chlorine. |

| ¹³C | C4 (CH-Ph) | ~45 | Benzylic carbon. |

| ¹³C | Cyclohexyl | 25 - 42 | Remaining CH₂ carbons of the ring. |

Mass Spectrometry (MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₂H₁₃ClO), the monoisotopic mass is 208.0655 g/mol . uni.lu In high-resolution mass spectrometry (HRMS), this value can be measured with high precision, confirming the molecular formula.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), two molecular ion peaks will be observed: one for [C₁₂H₁₃³⁵ClO]⁺ and another, two mass units higher, for [C₁₂H₁₃³⁷ClO]⁺. The relative intensity of these peaks (the M to M+2 ratio) will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom. uni.lu

Predicted mass spectrometry data for various adducts provide further confirmation of the compound's identity.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₂H₁₄ClO]⁺ | 209.0728 |

| [M+Na]⁺ | [C₁₂H₁₃ClNaO]⁺ | 231.0547 |

| [M-H]⁻ | [C₁₂H₁₂ClO]⁻ | 207.0582 |

| [M]⁺ | [C₁₂H₁₃ClO]⁺ | 208.0649 |

Data sourced from PubChem CID 14093247. uni.lu

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. For this compound, the most prominent and diagnostic absorption would be the strong C=O (carbonyl) stretching vibration, expected in the region of 1710-1725 cm⁻¹. The presence of the phenyl group would give rise to C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The C-Cl stretch would result in a moderate to strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.gov

Interactive Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Phenyl C-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Cyclohexyl C-H | 2850 - 3000 | Medium |

| C=O Stretch | Ketone | 1710 - 1725 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-Cl Stretch | Chloroalkane | 600 - 800 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique to IR. While IR spectroscopy measures absorption, Raman measures the inelastic scattering of monochromatic light. The selection rules for Raman are different from IR, often providing information on non-polar bonds. The carbonyl (C=O) stretch, while strong in the IR, is also expected to produce a significant Raman signal. Symmetrical vibrations, such as the aromatic ring breathing mode of the phenyl group (around 1000 cm⁻¹), often yield strong Raman bands. The C-Cl bond should also be Raman active. nih.govresearchgate.netspectroscopyonline.com

X-ray Crystallographic Studies

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute arrangement of atoms in space. nih.govresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

As of this writing, no public domain crystal structure data for this compound is available. Such a study would be invaluable for definitively establishing the conformational preferences of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the orientation (axial or equatorial) of the chloro and phenyl substituents in the solid state. researchgate.net

Determination of Absolute Configuration

This compound possesses two stereocenters (at C2 and C4), meaning it can exist as different stereoisomers. When a compound is chiral and a single enantiomer is crystallized, X-ray crystallography can be used to determine its absolute configuration. nih.govcaltech.edu This is typically achieved through the analysis of anomalous dispersion effects, which allows for the unambiguous assignment of the (R) or (S) configuration at each chiral center. Without experimental crystallographic data for an enantiomerically pure sample, the absolute configuration of this compound remains undetermined.

Analysis of Ring Conformation (e.g., Chair Conformation)

Substituted cyclohexanone rings, like that in this compound, predominantly adopt a chair conformation to minimize angular and torsional strain. This is a more flexible and slightly more puckered chair than in cyclohexane (B81311) due to the sp²-hybridized carbonyl carbon. The presence of two substituents leads to two possible chair conformers that can interconvert via a ring-flip.

These conformers are distinguished by the axial (ax) or equatorial (eq) positioning of the chloro and phenyl groups. The two primary chair conformations for the trans and cis isomers would be:

Conformer A: Phenyl (eq) / Chloro (eq)

Conformer B: Phenyl (ax) / Chloro (ax)

Conformer C: Phenyl (eq) / Chloro (ax)

Conformer D: Phenyl (ax) / Chloro (eq)

Intermolecular Interactions in Crystal Packing

While a specific crystal structure for this compound is not publicly available, the potential intermolecular interactions in its solid state can be inferred from its functional groups. The packing of molecules in the crystal lattice would be governed by a combination of forces:

Dipole-Dipole Interactions: The polar carbonyl group (C=O) is the strongest dipole in the molecule, leading to significant dipole-dipole attractions that would be a primary organizing force in the crystal lattice.

C–H···O Interactions: Weak hydrogen bonds between the carbonyl oxygen and hydrogen atoms on neighboring molecules are expected, further stabilizing the crystal packing.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites like the carbonyl oxygen of an adjacent molecule (C–Cl···O=C).

π-Interactions: The presence of the phenyl group allows for potential π-π stacking (either face-to-face or offset) or C–H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring on another.

These non-covalent interactions collectively dictate the three-dimensional architecture of the compound in its crystalline form.

Conformational Analysis of Cyclohexanone and Related Ring Systems

The conformation of this compound is best understood by examining the established principles of cyclohexanone systems.

Ring Puckering and Substituent Effects

The cyclohexanone ring is inherently puckered. The C1 carbon, being sp² hybridized, creates a flattened region around the carbonyl group. The introduction of substituents influences this puckering.

C4-Phenyl Group: A large substituent at the C4 position, like phenyl, will anchor the conformation. Its strong preference for the equatorial position minimizes steric strain and largely prevents ring inversion to a conformer where it would be axial.

C2-Chloro Group: An α-substituent like chlorine can modulate the puckering at the C1-C2-C3 portion of the ring. Its effect depends on its orientation (axial or equatorial) and its interaction with the adjacent carbonyl group.

Stereoelectronic and Steric Hindrance Considerations

The conformational equilibrium is a balance between steric and stereoelectronic effects.

Steric Hindrance: The primary steric factor is the large A-value (conformational free energy) of the phenyl group, which overwhelmingly favors an equatorial position. For the chlorine at C2, the equatorial position is also generally favored on steric grounds to avoid 1,3-diaxial interactions with the axial hydrogen at C4 and C6.

Stereoelectronic Effects: In α-haloketones, a significant stereoelectronic effect exists between the dipoles of the C=O and C-Cl bonds. When the chlorine is axial, the dipoles are opposed and partially cancel, leading to a stabilizing effect. researchgate.netrsc.org When it is equatorial, the dipoles are nearly aligned, causing repulsion. This electronic effect often counteracts the steric preference, making the axial conformer of 2-chlorocyclohexanone (B41772) more stable than might be expected, and in some solvents, it can even be the major conformer. researchgate.netrsc.org

For this compound, the most stable conformation would almost certainly have the phenyl group in the equatorial position. The final position of the chlorine atom (axial vs. equatorial) will depend on the delicate balance between the steric preference for the equatorial position and the stereoelectronic stabilization of the axial position.

¹H NMR and ¹³C NMR for Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the dominant conformation of cyclohexanone derivatives in solution. researchgate.netresearchgate.net

¹H NMR: The chemical shift and, more importantly, the coupling constants (³J) of the protons adjacent to the substituents provide key information. For the proton at C4, a large coupling constant (typically 8-13 Hz) with the adjacent axial protons indicates it is in an axial position, meaning the phenyl group is equatorial. A small coupling constant (2-5 Hz) would suggest an equatorial proton and thus an axial phenyl group. Similarly, the coupling patterns of the C2 proton can elucidate the orientation of the chlorine atom. researchgate.net

¹³C NMR: The chemical shifts of the ring carbons are also conformation-dependent. An axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position (in this case, C4 and C6 relative to the substituent) due to the γ-gauche effect. This can help confirm the substituent's orientation.

The table below summarizes the expected NMR characteristics that would be used to assign the conformation of the major isomer of this compound, assuming an equatorial phenyl group.

| Parameter | Proton/Carbon | Axial Chlorine Conformer | Equatorial Chlorine Conformer | Rationale |

| ¹H Chemical Shift | H2 | Narrow multiplet, further downfield | Broad multiplet | Axial protons typically resonate at a higher field (more shielded) than equatorial ones. |

| ¹H Coupling Constant | ³J(H2, H3) | Small J (ax-eq) and small J (ax-ax) | Large J (eq-ax) and small J (eq-eq) | The dihedral angle dependence of J-coupling gives distinct values for different orientations. |

| ¹H Coupling Constant | ³J(H4, H5) | Large J (ax-ax) and small J (ax-eq) | Large J (ax-ax) and small J (ax-eq) | Confirms the axial position of H4 and thus the equatorial position of the phenyl group. |

| ¹³C Chemical Shift | C6 | Shielded (Upfield shift) | Deshielded (Downfield shift) | The γ-gauche effect from an axial chlorine at C2 would shield C6. |

Reactivity and Reaction Mechanisms of 2 Chloro 4 Phenylcyclohexan 1 One and Analogous Structures

Fundamental Reactivity Patterns of Alpha-Haloketones

The presence of the electron-withdrawing carbonyl group significantly influences the reactivity of the adjacent carbon-halogen bond. This inductive effect polarizes the C-X bond, making the α-carbon more susceptible to nucleophilic attack. nih.gov

While the α-carbon is a primary site for nucleophilic attack, the carbonyl carbon also exhibits electrophilic character. Nucleophiles can attack the carbonyl carbon, a common reaction pathway for ketones. However, in α-haloketones, this can lead to a variety of outcomes depending on the nucleophile and reaction conditions. For instance, attack at the carbonyl can be a reversible step, and if the nucleophile is a strong base, it may lead to deprotonation at the α-carbon, forming an enolate. stackexchange.com

The competition between attack at the carbonyl carbon and the α-carbon is a key feature of α-haloketone reactivity. Generally, less basic nucleophiles favor substitution at the α-carbon, while stronger, more basic nucleophiles can lead to reactions at the carbonyl center or deprotonation. jove.comjove.com

The primary substitution pathway for α-haloketones involves the displacement of the halogen atom by a nucleophile via an S(_N)2 mechanism. jove.comjove.com The reactivity of the α-carbon in these reactions is significantly enhanced compared to a typical alkyl halide due to the electron-withdrawing effect of the adjacent carbonyl group. nih.gov This makes the α-carbon more electrophilic and susceptible to attack. S(_N)1 reactions are generally not favored because the resulting α-carbocation is destabilized by the adjacent electron-deficient carbonyl group. jove.comjove.com

The phenyl group in 2-chloro-4-phenylcyclohexan-1-one can also influence reactivity. While direct substitution on the phenyl ring is not a primary reaction pathway under typical nucleophilic substitution conditions, its electronic properties can affect the reactivity of the cyclohexanone (B45756) ring. Furthermore, under specific conditions, such as those used in nucleophilic aromatic substitution, reactions involving the phenyl ring could be envisioned, although this is less common for this type of structure. youtube.com

Transformations Involving the Cyclohexanone Ring System

The cyclohexanone ring provides a scaffold for a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The carbonyl group of the cyclohexanone ring can be readily reduced to a hydroxyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)). youtube.com The reduction of the carbonyl group can lead to the formation of stereoisomeric alcohols.

Table 1: Common Oxidation and Reduction Reactions of Cyclohexanones

| Reaction Type | Reagent(s) | Product(s) |

| Reduction of Carbonyl | NaBH(_4), LiAlH(_4) | Secondary Alcohol |

| Oxidation of Cyclohexanone | Strong Oxidizing Agents (e.g., KMnO(_4), HNO(_3)) | Dicarboxylic Acids (e.g., Adipic Acid) |

| Reductive Dehalogenation | Reducing Agents (e.g., Zn, H(_2)/Pd) | Parent Ketone, Enolate |

The carbonyl group of this compound is a key functional group for carbon-carbon bond formation. The Wittig reaction, for example, allows for the conversion of the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the use of a phosphorus ylide, which acts as a nucleophile and attacks the carbonyl carbon. masterorganicchemistry.comlibretexts.org

While the Friedel-Crafts reaction typically involves the alkylation or acylation of an aromatic ring, the phenyl group in this compound could potentially undergo such reactions. However, the presence of the deactivating chloro-ketone functionality on the cyclohexane (B81311) ring might complicate this transformation. More commonly, the enolate formed from the cyclohexanone can act as a nucleophile in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations. libretexts.orgvanderbilt.edu

Mechanistic Investigations of Complex Transformations

The diverse reactivity of α-haloketones has led to numerous mechanistic studies to understand the pathways of complex transformations. nih.govlibretexts.orglibretexts.orgfiveable.meyoutube.comalevelchemistry.co.ukliu.edu Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the transition states and reaction pathways of nucleophilic substitution reactions of α-haloketones. up.ac.za These studies help to elucidate the factors that control the competition between different reaction pathways, such as nucleophilic attack at the carbonyl versus the α-carbon. stackexchange.com

Mechanistic investigations have also been crucial in understanding rearrangements and cycloaddition reactions involving α-haloketones. For example, the Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate from an α-haloketone upon treatment with a base. wikipedia.org The study of reaction kinetics and the identification of intermediates are key to unraveling the mechanisms of these complex transformations.

Vinyl Cation Generation and Rearrangements

Vinyl cations are high-energy intermediates that can be generated from suitable precursors, such as the reaction of β-hydroxy-α-diazo carbonyl compounds with a Lewis acid. nih.gov For a molecule like this compound, accessing such reactivity would first require its conversion into a β-hydroxy-α-diazo ketone derivative. Upon treatment with a Lewis acid, this precursor would lose the β-hydroxy group and dinitrogen to form an exocyclic vinyl cation. nih.govnih.gov

This highly reactive intermediate can undergo a 1,2-shift across the alkene to yield a more stable, rearranged vinyl cation. nih.gov The migratory aptitude in these rearrangements is consistent with other cationic rearrangements, where the group best able to stabilize a positive charge migrates preferentially. nih.gov In the context of the rearranged cation derived from this compound, a competition between the migration of a carbon atom of the cyclohexane ring and the phenyl-bearing carbon would be expected. Studies on related systems show that factors such as the conformational isomer of the vinyl cation and electrostatic interactions with the adjacent carbonyl group dictate which group migrates. nih.gov

While direct generation from the α-chloro ketone is not typical, related rearrangements like the Baeyer-Villiger oxidation show a strong preference for the migration of the non-halogenated alkyl group in α-chloro ketones. nih.gov This suggests that under appropriate oxidative conditions, rearrangement of this compound would likely lead to a lactone where the methylene (B1212753) group adjacent to the carbonyl has migrated, rather than the chlorine-bearing carbon.

Intramolecular C-H Insertion and Cyclization Reactions

Intramolecular C-H insertion is a powerful method for forming new rings and is a characteristic reaction of carbene intermediates. youtube.com For this compound, conversion to an α-diazo ketone is a necessary prerequisite for this type of reactivity. Rhodium-catalyzed decomposition of α-diazo ketones can lead to the formation of cyclohexanones through C-H insertion. nih.gov For a substrate derived from this compound, this could enable the formation of bicyclic systems.

Furthermore, vinyl cations, generated as described in the previous section, can participate in intramolecular C-H insertion reactions to afford cyclopentenones. nih.gov This process involves the rearranged vinyl cation inserting into a C-H bond elsewhere in the molecule, a pathway that is often irreversible and energetically favorable. nih.govnih.gov

An alternative approach involves the direct functionalization of the cyclohexanone ring. Ene reductases can enable an unprecedented cofactor-free enzymatic dehydrocyclization via intramolecular β-C-H functionalization of 3-substituted cyclohexanone derivatives. osti.gov This biocatalytic approach could potentially be applied to analogs of this compound to create complex bridged bicyclic nitrogen scaffolds. osti.gov

Pericyclic Reactions (e.g., Diels-Alder)

Pericyclic reactions, particularly the Diels-Alder reaction, offer a robust method for constructing six-membered rings. wikipedia.org While this compound itself is not a diene or dienophile, it can be readily converted into a reactive dienophile. Dehydrobromination of α-bromo ketones is a known method to produce α,β-unsaturated ketones. libretexts.org Similarly, elimination of HCl from this compound, for instance using a base like pyridine, would generate 4-phenylcyclohex-2-en-1-one.

This resulting α,β-unsaturated ketone is an excellent dienophile for [4+2] cycloaddition reactions. wikipedia.org The reactivity of such enones in Diels-Alder reactions can be enhanced by Lewis acids, which coordinate to the carbonyl oxygen. wikipedia.org In competitive reactions between α,β-unsaturated aldehydes and ketones, specific catalysts can reverse the inherent chemoselectivity, allowing for preferential reaction of the ketone. nih.gov

The reaction of 4-phenylcyclohex-2-en-1-one with a conjugated diene would yield a polycyclic bridged system. The stereochemical outcome of such a reaction would be governed by the established endo rule and influenced by the steric and electronic nature of the phenyl substituent.

| Reactant 1 (Dienophile Precursor) | Reaction | Reactant 2 (Diene) | Product Type |

|---|---|---|---|

| This compound | Dehydrochlorination to 4-phenylcyclohex-2-en-1-one, then [4+2] Cycloaddition | Cyclopentadiene | Tricyclic ketone |

| This compound | Dehydrochlorination to 4-phenylcyclohex-2-en-1-one, then [4+2] Cycloaddition | 1,3-Butadiene | Bicyclic ketone (decalin derivative) |

Radical Addition Pathways

The carbon-chlorine bond in α-chloro ketones can be cleaved under radical conditions to generate an α-keto radical. This reactive intermediate can then participate in addition reactions. For example, cobalt-catalyzed radical addition of α-halo-α-fluoroketones to phenylacetylene (B144264) has been reported, suggesting a similar reactivity profile for this compound. researchgate.net

Furthermore, chromium-catalyzed asymmetric additions of α-halo carbonyl compounds to aldehydes proceed via a radical mechanism. acs.org This Reformatsky-type reaction furnishes chiral β-hydroxy ketones with high enantioselectivity. acs.org Applying this to this compound would involve the generation of the α-keto radical, which would then add to an aldehyde. Mechanistic studies involving radical trapping experiments confirm the intermediacy of an α-carbonyl alkyl radical in these transformations. acs.org

Competition Between Cross-Coupling and Homocoupling

The α-carbon of this compound is an electrophilic site suitable for cross-coupling reactions. However, these reactions are often accompanied by competitive side reactions, most notably reductive dehalogenation and homocoupling (dimerization). acs.org

Copper-catalyzed cross-coupling of α-chloro ketones with alkylzinc halides has been shown to be an effective method for creating new carbon-carbon bonds adjacent to the carbonyl group. acs.orgorganic-chemistry.org This reaction proceeds with inversion of stereochemistry. organic-chemistry.org Initial investigations into this methodology were frustrated by the competing homocoupling of the α-chloro ketone starting material. acs.org The choice of catalyst and reaction conditions is therefore critical to favor the desired cross-coupling pathway.

Similarly, zinc halides catalyze the cross-coupling of α-chloro ketones with organotin enolates to produce γ-diketones. nih.govacs.org The catalyst plays a crucial role in promoting a rearrangement of an initial aldol-type adduct to yield the final product. acs.org In the absence of the catalyst, only the aldol-type product is formed. nih.gov

A metallaphotoredox strategy has also been developed for the cross-electrophile coupling of α-chloro ketones with aryl halides, which proceeds via a halogen atom abstraction/nickel radical-capture mechanism. nih.gov

| α-Chloro Ketone Substrate | Coupling Partner | Catalyst System | Major Product Type | Competing Reaction | Reference |

|---|---|---|---|---|---|

| Cyclic & Acyclic α-chloroketones | Alkylzinc halides | Cu(acac)₂ | α-Alkyl ketone (Cross-coupling) | Reductive dehalogenation, Dimerization (Homocoupling) | acs.org |

| Various α-chloroketones | Organotin enolates | ZnCl₂ | γ-Diketone (Cross-coupling) | Aldol-type addition (uncatalyzed) | nih.gov |

| α-Chlorocyclohexanone | Aryl bromides | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / NiCl₂·dtbbpy | α-Aryl ketone (Cross-coupling) | Not specified | nih.gov |

Structure-Reactivity and Structure-Selectivity Relationships in Chemical Transformations

The reactivity of this compound and the selectivity of its reactions are dictated by a combination of electronic and steric factors arising from its specific structure.

Electronic Effects: The primary driver of reactivity is the α-chloro ketone functionality. The electron-withdrawing nature of the carbonyl group polarizes the adjacent C-Cl bond, activating the α-carbon for SN2 displacement reactions. nih.govresearchgate.net This makes it significantly more reactive in SN2 reactions than typical secondary alkyl chlorides. libretexts.org The α-hydrogens are also acidified by the adjacent carbonyl, facilitating enol or enolate formation, which is the rate-determining step in acid-catalyzed α-halogenation. libretexts.orglibretexts.org

Steric and Conformational Effects: The compound exists predominantly in chair conformations. The 4-phenyl group will preferentially occupy an equatorial position to minimize steric strain. The chlorine atom at the 2-position can be either axial or equatorial, and the conformational preference will be influenced by a balance of steric and stereoelectronic effects. acs.org The facial selectivity of nucleophilic attack at the carbonyl carbon is highly dependent on the conformation and the steric bulk of the incoming nucleophile. acs.org For substituted cyclohexanones, small nucleophiles tend to favor axial attack, while bulky nucleophiles prefer equatorial attack. acs.org The presence of the bulky phenyl group at the C4 position will sterically hinder one face of the molecule, influencing the trajectory of approaching reagents to both the C1 carbonyl and the C2 electrophilic center. In SN2 reactions at C2, steric hindrance at the α' position (C1 and C3) can significantly impede the reaction rate. researchgate.net

Computational and Theoretical Chemistry of 2 Chloro 4 Phenylcyclohexan 1 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has been successfully employed to predict a wide range of molecular properties with high accuracy. researchgate.netresearchgate.net

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2-chloro-4-phenylcyclohexan-1-one, this process involves finding the lowest energy conformations of the cyclohexanone (B45756) ring, which can exist in various forms like chair, boat, and twist-boat. The presence of bulky phenyl and chloro substituents significantly influences the conformational preference.

Theoretical calculations would explore the energetic profiles of different stereoisomers, such as the cis and trans configurations with respect to the chloro and phenyl groups. In the chair conformation, these substituents can occupy either axial or equatorial positions, leading to different diastereomers with varying stabilities. DFT calculations can quantify the energy differences between these conformers, identifying the global minimum energy structure. For instance, the relative energies of the possible chair conformations would be calculated to determine the most stable isomer.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Phenyl Group Position | Chloro Group Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 1.5 |

| 3 | Axial | Equatorial | 3.2 |

| 4 | Axial | Axial | 5.0 |

Note: The data in this table is illustrative and represents the type of information obtained from DFT calculations. Actual values would be determined from specific computational studies.

DFT is also a reliable tool for predicting spectroscopic properties, which can aid in the experimental characterization of a molecule. researchgate.net By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with good accuracy. researchgate.net These calculations are highly sensitive to the molecular geometry and electronic environment around each nucleus. Theoretical prediction of chemical shifts for the different conformers of this compound would help in assigning the signals in the experimental NMR spectra and could provide evidence for the dominant conformation in solution.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is fundamental to understanding chemical bonding and reactivity. utah.edulibretexts.orgberkeley.edu

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the phenyl ring and the oxygen atom of the carbonyl group due to the presence of π-electrons and lone pairs. The LUMO is expected to be centered on the carbonyl carbon and the carbon-chlorine bond, indicating these as the primary sites for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is for illustrative purposes. The actual energies are determined via computational calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netnumberanalytics.com It is a valuable tool for predicting how molecules will interact with each other and for identifying reactive sites. researchgate.netrsc.org The MEP map uses a color scale to show regions of negative and positive electrostatic potential.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (colored blue) would likely be found around the hydrogen atoms and the carbonyl carbon, highlighting them as sites for nucleophilic attack. walisongo.ac.id This visual information complements the insights gained from FMO analysis.

Conformational Energy Landscape Analysis

The conformational energy landscape provides a comprehensive map of all possible conformations of a molecule and their relative energies. arxiv.orgnih.gov For a flexible molecule like this compound, this analysis is crucial for understanding its dynamic behavior.

The analysis involves systematically exploring the potential energy surface by rotating the key dihedral angles, such as those associated with the phenyl group and the substituents on the cyclohexane (B81311) ring. This process identifies all local energy minima, corresponding to stable conformers, and the transition states that connect them. The results can be visualized as a multi-dimensional plot, revealing the energy barriers between different conformations and the most probable conformational pathways. Studies on similar structures like phenylcyclohexane (B48628) have shown the complexity of such landscapes and the subtle balance of steric and electronic effects that determine conformational preferences. researchgate.net This analysis is vital for understanding how the molecule's shape influences its properties and reactivity.

Reaction Mechanism Modeling and Transition State Characterization

The study of reaction mechanisms for this compound using computational modeling helps to elucidate the pathways of its chemical transformations. While specific, detailed studies on this exact molecule are not abundant in public literature, the principles can be drawn from computational investigations of analogous α-haloketones and substituted cyclohexanones. up.ac.zaacs.org

Reactions involving this compound are expected to be diverse, given the presence of the reactive α-chloro ketone moiety and the bulky phenyl substituent. Theoretical modeling, primarily using Density Functional Theory (DFT), is a powerful tool to explore potential reaction coordinates. up.ac.zaresearchgate.net

Nucleophilic Substitution Reactions: One of the primary reaction pathways for α-haloketones is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. up.ac.zaacs.org Computational modeling can map the potential energy surface for an S\N2-type reaction. This involves calculating the energies of the reactants, the transition state, and the products.

Transition State: The transition state for a hypothetical S\N2 reaction would feature a pentacoordinate carbon atom where the nucleophile is forming a new bond and the carbon-chlorine bond is breaking. The geometry and energy of this transition state are critical in determining the reaction's feasibility and rate. taylorfrancis.com Computational software can locate this first-order saddle point on the potential energy surface and characterize it by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Enolate Formation and Subsequent Reactions: The presence of a carbonyl group allows for the formation of an enolate under basic conditions. The regioselectivity of enolate formation (i.e., which α-proton is removed) can be predicted computationally by comparing the thermodynamic stabilities of the possible enolates. The phenyl and chloro substituents will influence the acidity of the neighboring protons. Once formed, the enolate can participate in a variety of reactions, the mechanisms of which can also be modeled.

Photochemical Reactions: Cyclohexanone and its derivatives are known to undergo photochemical reactions, such as ring-opening, upon excitation. uci.edu Theoretical simulations can predict the distribution of photoproducts and the timescales for their formation. For this compound, computational modeling could explore how the chloro and phenyl substituents influence the excited state dynamics and the branching ratios between different photochemical pathways. uci.edu

A hypothetical reaction modeling workflow would involve:

Optimization of the ground state geometries of reactants and products.

Searching for the transition state structure connecting reactants and products.

Performing a frequency calculation to confirm the nature of the stationary points (minima or transition states).

These computational approaches provide a detailed mechanistic picture that is often difficult to obtain through experimental means alone.

In silico Prediction of Chemical Parameters and Stability

In silico methods are instrumental in predicting a wide array of chemical and physical properties of molecules, offering a rapid and cost-effective way to assess their characteristics prior to experimental synthesis and analysis. nih.govbiorxiv.org For this compound, various parameters can be computed to understand its stability and potential behavior in different environments.

Predicted Chemical Properties: A number of molecular descriptors and properties for this compound and related compounds can be predicted using computational tools. These predictions are valuable for understanding its behavior in various chemical and biological systems.

Interactive Data Table of Predicted Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

|---|---|---|---|---|---|

| This compound | C12H13ClO | 208.68 | 2.9 | 0 | 1 |

| 4-Phenylcyclohexanone (B41837) | C12H14O | 174.24 | 2.4 | 0 | 1 |

Conformational Stability: The stability of this compound is significantly influenced by its conformational preferences. The cyclohexane ring can exist in various conformations, with the chair form being the most stable. The substituents (chloro and phenyl groups) can occupy either axial or equatorial positions.

Conformational Analysis: Computational methods can be used to calculate the relative energies of the different conformers. For this compound, there are four likely chair conformers resulting from the cis/trans relationship of the substituents and their axial/equatorial placement. The relative stability of these conformers is determined by steric interactions (A-values) and electronic effects (e.g., dipole-dipole interactions). For instance, the large phenyl group generally prefers an equatorial position to minimize steric strain. researchgate.net The preference of the chlorine atom is less pronounced and can be influenced by other factors.

Electronic Stability: The electronic structure, calculated using quantum mechanical methods, provides information about the molecule's reactivity and stability.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon and the carbon bearing the chlorine atom would be electrophilic centers.

In silico predictions, while powerful, are models of reality and are most effective when used in conjunction with experimental data. They provide a foundational understanding of the molecule's intrinsic properties, guiding further experimental investigation.

Synthesis and Chemical Transformations of 2 Chloro 4 Phenylcyclohexan 1 One Derivatives and Analogues

Design and Synthesis of Novel Substituted Cyclohexanone (B45756) Structures

The preparation of 2-chloro-4-phenylcyclohexan-1-one derivatives often begins with the synthesis of the corresponding 4-phenylcyclohexanone (B41837) scaffold, which can then be selectively halogenated.

Diversification via Phenyl and Halogen Substituents

The core structure of 4-phenylcyclohexanone can be synthesized through various methods, and its presence allows for subsequent diversification. sigmaaldrich.com The introduction of a chlorine atom at the C-2 position is a key step, creating an α-haloketone, a versatile functional group in organic synthesis. guidechem.comnih.gov The direct chlorination of cyclohexanone derivatives is a common approach. For instance, cyclohexanone can be chlorinated using chlorine gas in an aqueous medium to produce 2-chlorocyclohexanone (B41772). orgsyn.orglookchem.com This method can be adapted for 4-substituted cyclohexanones, such as 4-phenylcyclohexanone.

The synthesis of α-chloroketones can also be achieved from enol silyl (B83357) ethers by reacting them with reagents like sulfuryl chloride. acs.org Another approach involves the reaction of methyl esters with dimethylsulfoxonium methylide, followed by treatment with hydrogen chloride, providing a route that avoids hazardous reagents like diazomethane. nih.gov The choice of the halogenating agent and reaction conditions allows for the introduction of not only chlorine but also other halogens, providing a diverse set of starting materials for further transformations. nrochemistry.com

The table below summarizes various synthetic approaches to α-haloketones, which are applicable to the synthesis of this compound and its analogues.

| Starting Material Type | Reagent(s) | Product Type | Reference |

| Cyclohexanone | Cl₂ / H₂O | 2-Chlorocyclohexanone | orgsyn.orglookchem.com |

| Enol Silyl Ether | Sulfuryl Chloride | α-Chloroketone | acs.org |

| Methyl Ester | 1. Dimethylsulfoxonium methylide 2. HCl | α-Chloroketone | nih.gov |

| α-Halo Ketone | Base (e.g., alkoxide, hydroxide) | Ring-contracted ester or acid | wikipedia.org |

Chiral Derivatives and Enantiomeric Purity Assessment

The creation of chiral this compound derivatives is of significant interest, as stereochemistry is crucial in the synthesis of biologically active molecules. Asymmetric synthesis of α-haloketones can be achieved through various strategies, including the use of chiral catalysts. For example, organocatalytic methods employing enamine catalysis with a protected amino acid have been used for the asymmetric fluorination of α-substituted cyclohexanones. acs.orgnih.gov This approach allows for the generation of quaternary fluorine-containing stereocenters with high enantioselectivity. acs.orgnih.gov Similar principles can be applied to asymmetric chlorination.

Once chiral derivatives are synthesized, assessing their enantiomeric purity is essential. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. rsc.org Polysaccharide-based CSPs are particularly effective for the separation of a wide range of enantiomeric compounds, including ketones. phenomenex.com The choice of the mobile phase, often a mixture of n-hexane and an alcohol, is critical for achieving good separation. nih.gov The retention behavior and selectivity depend on the interactions between the enantiomers and the chiral stationary phase. nih.govsigmaaldrich.com

The following table outlines common chiral stationary phases used for the separation of enantiomers.

| Chiral Stationary Phase Type | Typical Analytes | Separation Principle | Reference |

| Polysaccharide (e.g., cellulose, amylose (B160209) derivatives) | Wide range including ketones, amines, alcohols | Formation of transient diastereomeric complexes, inclusion complexing | phenomenex.comnih.gov |

| Ligand Exchange | Amino acids, hydroxy acids | Formation of diastereomeric metal complexes | phenomenex.com |

| Protein-based | Various pharmaceuticals | Mimics biological receptor-ligand interactions | phenomenex.com |

| Pirkle-type (brush-type) | Aromatic compounds, various functional groups | π-π interactions, hydrogen bonding, dipole-dipole interactions | phenomenex.com |

Functionalization Strategies for the Cyclohexanone Ring

The this compound scaffold is rich in functionality, offering several avenues for chemical modification. The presence of the α-chloro substituent makes the molecule susceptible to various transformations.

One of the most notable reactions of α-haloketones is the Favorskii rearrangement . wikipedia.org When cyclic α-haloketones like 2-chlorocyclohexanone are treated with a base, such as sodium ethoxide in ethanol, they undergo a ring contraction to yield a smaller carbocyclic system. chegg.comyoutube.com For example, 2-chlorocyclohexanone rearranges to form ethyl cyclopentanecarboxylate. chegg.com This reaction proceeds through a proposed cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com This rearrangement is a powerful tool for synthesizing five-membered rings from six-membered precursors.

The chlorine atom at the α-position can also be a site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Furthermore, the ketone carbonyl group itself is a reactive center, which can undergo reactions such as reduction to an alcohol, or reaction with Grignard reagents to form tertiary alcohols, which can then be further transformed. youtube.com The methylene (B1212753) groups alpha to the carbonyl can also be deprotonated to form enolates, which can then participate in alkylation reactions.

Cyclohexanone Derivatives in Heterocyclic Compound Synthesis

The versatility of this compound and its analogues extends to their use as building blocks in the synthesis of heterocyclic compounds. guidechem.com The combination of the ketone and the α-halo functionality provides a reactive platform for constructing various ring systems.

Formation of Fused and Spirocyclic Systems

α-Haloketones are key reactants in the Hantzsch thiazole (B1198619) synthesis , a classic method for preparing thiazole rings. synarchive.comorganic-chemistry.org This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com For instance, reacting an analogue of this compound with thiourea (B124793) would lead to the formation of a fused aminothiazole system. chemhelpasap.comyoutube.com This multicomponent reaction is known for its efficiency and simplicity. mdpi.com The general mechanism starts with an SN2 reaction, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

The reactivity of the cyclohexanone ring can also be harnessed to create spirocyclic and other fused heterocyclic systems through various cyclization and cycloaddition reactions. mdpi.comnih.gov

Generation of Oxygen-Containing Heterocycles (e.g., Isochromenes)

While direct conversion of this compound to isochromenes is not commonly reported, the cyclohexanone ring can serve as a synthon for precursors that lead to such oxygen-containing heterocycles. Isochromenes are typically synthesized through the cyclization of acyclic precursors, such as o-(alkynyl)benzyl alcohols or o-(alkynyl)benzaldehydes. nih.govorganic-chemistry.org A synthetic strategy could involve the transformation of the this compound scaffold into such a precursor. For example, a series of reactions could be envisioned to open the cyclohexanone ring and modify the substituents to generate the necessary ortho-alkynyl benzaldehyde (B42025) functionality required for cyclization into an isochromene. nih.gov Electrophile-promoted cyclization is a powerful method for constructing these heterocycles. nih.govnih.gov

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Triazoles)

The α-halo ketone functionality within this compound and its derivatives serves as a versatile starting point for the construction of various nitrogen-containing heterocyclic systems. The presence of a reactive C-Cl bond adjacent to a carbonyl group allows for a range of cyclocondensation reactions with nitrogen nucleophiles, leading to the formation of important five-membered heterocycles such as pyrroles and triazoles. These reactions are fundamental in synthetic organic chemistry for building complex molecular architectures from relatively simple precursors.

Synthesis of Pyrrole (B145914) Derivatives

The synthesis of pyrrole rings from α-haloketones is a well-established transformation, often proceeding through variations of classical methods like the Hantzsch pyrrole synthesis. This method typically involves the reaction of an α-haloketone with a β-enamino ester or a similar active methylene compound in the presence of a nitrogen source, such as ammonia (B1221849) or a primary amine.

In the context of this compound, a plausible synthetic route to a fused pyrrole system would involve its reaction with an enamine derived from a β-ketoester and ammonia or a primary amine. The reaction sequence would commence with the alkylation of the enamine at its α-carbon by the electrophilic carbon of the C-Cl bond in the cyclohexanone ring. Subsequent intramolecular condensation between the newly introduced ketone and the amine functionality, followed by dehydration, would yield the fused pyrrole ring.

A general representation of this transformation is depicted below:

Reaction Scheme for Fused Pyrrole Synthesis

While specific literature detailing this exact transformation for this compound is not abundant, the principles of the Hantzsch synthesis are broadly applicable to α-haloketones. The reaction conditions would typically involve a suitable solvent and potentially a base to facilitate the initial alkylation and subsequent cyclization steps.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | β-Enamino ester | Fused Tetrahydroindole Derivative | Hantzsch-type Pyrrole Synthesis |

| This compound | Primary Amine and a 1,3-dicarbonyl compound | Substituted Tetrahydroindole | Paal-Knorr type synthesis variant |

This table presents plausible reaction pathways based on established synthetic methodologies for pyrrole formation from α-haloketones.

Synthesis of Triazole Derivatives

The synthesis of 1,2,4-triazole (B32235) derivatives can also be achieved starting from α-haloketones such as this compound. A common and effective method involves the reaction of the α-haloketone with a hydrazine (B178648) derivative, such as a hydrazide or a thiosemicarbazide, followed by cyclization.

A representative pathway would involve the initial reaction of this compound with a hydrazide (R-CO-NH-NH2). This reaction would likely proceed via the formation of a hydrazone intermediate at the carbonyl group of the cyclohexanone. Subsequent intramolecular nucleophilic attack by the second nitrogen atom of the hydrazide onto the carbon bearing the chlorine atom would lead to the formation of a six-membered dihydro-1,3,4-oxadiazine ring. Alternatively, and often under different reaction conditions, a five-membered triazole ring can be formed.

For the direct synthesis of a fused triazole system, reaction with hydrazine hydrate (B1144303) can lead to a hydrazino derivative of the cyclohexanone, which can then be cyclized with various reagents. For instance, reaction with a carboxylic acid or its derivative can lead to the formation of a fused s-triazole ring system.

A general scheme for the synthesis of a fused triazole derivative is as follows:

Reaction Scheme for Fused Triazole Synthesis

The reaction of 5-aryl-3-chloro-1,2,4-triazoles with hydrazine hydrate has been shown to afford the corresponding hydrazino derivatives, which can then be reacted with carboxylic acids or carbon disulfide to yield s-triazole-fused ring systems. researchgate.net This highlights a viable pathway for constructing fused triazole heterocycles from chloro-substituted precursors.

| Reactant 1 | Reactant 2 | Intermediate/Product | Heterocyclic System |

| This compound | Hydrazine Hydrate | 2-Hydrazino-4-phenylcyclohexan-1-one | - |

| 2-Hydrazino-4-phenylcyclohexan-1-one | Carboxylic Acid | Fused s-Triazole | Triazole |

| This compound | Thiosemicarbazide | Fused Triazole-thione | Triazole |

This table outlines potential synthetic routes to triazole derivatives based on known reactions of α-haloketones with hydrazine-based reagents.

The synthesis of these nitrogen-containing heterocycles from this compound and its analogues demonstrates the utility of this chemical scaffold in constructing diverse and complex molecular frameworks of potential interest in various fields of chemical science.

Advanced Applications of 2 Chloro 4 Phenylcyclohexan 1 One As a Chemical Synthon

Role as a Key Intermediate in Complex Organic Synthesis

Searches for the role of 2-Chloro-4-phenylcyclohexan-1-one as a key intermediate in complex organic synthesis did not yield specific examples. While the synthesis of complex molecules such as (±)-epibatidine involves cyclohexanone (B45756) intermediates, the literature points to other precursors, not this compound. researchgate.netclockss.org There is no direct evidence in the search results to substantiate its use as a pivotal synthon for known complex natural products or pharmaceutical agents.

Building Block for the Construction of Multi-cyclic Architectures

Similarly, no specific examples were found of this compound being used as a foundational building block for multi-cyclic systems. Methodologies exist for creating multi-cyclic architectures from various cyclohexanone derivatives, but none of the retrieved documents specifically name or utilize this compound for this purpose. beilstein-journals.orgnih.gov

Substrate in Biocatalytic and Asymmetric Synthesis Development

Utility in the Synthesis of Novel Polymeric Materials

The use of specific small molecules as monomers or modifying agents is crucial for the development of new polymers. Research has been conducted on creating polyamides from monomers containing a cyclohexane (B81311) ring, such as 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane. researchgate.net However, the search results provided no indication or examples of this compound being employed in the synthesis of any polymeric materials.

Due to the lack of specific and verifiable information in the public domain for this compound within the requested contexts, generating a scientifically accurate and detailed article that adheres to the user's strict outline is not possible.

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-4-phenylcyclohexan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or halogenation of a pre-functionalized cyclohexanone derivative. For example:

Friedel-Crafts Acylation : React cyclohexanone with a phenylacetyl chloride derivative in the presence of a Lewis acid (e.g., AlCl₃) to introduce the phenyl group.

Chlorination : Use chlorinating agents (e.g., SOCl₂ or PCl₅) to substitute a hydroxyl or ketone group at the 2-position.

Optimization :

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect carbonyl group formation.